

An In-depth Technical Guide to the Vetispirane Skeleton

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the vetispirane sesquiterpenoid skeleton, a unique spirocyclic scaffold found in a variety of bioactive natural products. It covers the core chemical features, biosynthesis, key examples, and biological activities, with a focus on data presentation and experimental methodologies relevant to the scientific community.

Core Chemical Characteristics

The vetispirane skeleton is a bicyclic sesquiterpenoid structure defined by a spiro[4.5]decane core. This arrangement consists of a cyclopentane ring and a cyclohexane ring joined by a single common carbon atom, known as the spiro center. The numbering of this scaffold is systematic, and its derivatives are characterized by various degrees of oxidation, unsaturation, and substitution, leading to a diverse family of natural products.

A prominent and well-studied example of a vetispirane-type sesquiterpenoid is **agarospirol** (also known as hinesol).[1] It is a sesquiterpene alcohol isolated from infected agarwood and is often used as a reference compound for this class.[1] Another group of related compounds are the melongenaterpenes, which are vetispirane-type sesquiterpenoids isolated from the roots of Solanum melongena.[2][3][4]

Key Structural Features:

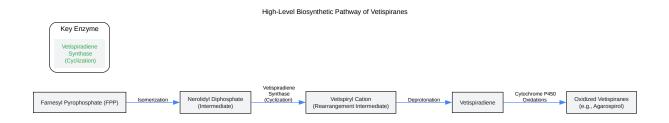
Core Scaffold: Spiro[4.5]decane



- Class: Bicyclic sesquiterpenoid
- Chirality: The spiro center and other substituted carbons are typically stereogenic, leading to
 multiple possible stereoisomers. The absolute configuration is crucial for biological activity
 and is determined using techniques like X-ray crystallography.[2][4]

Biosynthesis of the Vetispirane Skeleton

Like all sesquiterpenoids, the biosynthesis of the vetispirane core originates from the C15 precursor, farnesyl pyrophosphate (FPP).[5] The key step is a complex cyclization cascade catalyzed by a specific terpene cyclase known as vetispiradiene synthase. This enzyme facilitates the ionization of FPP and guides the resulting carbocation through a series of intramolecular cyclizations and rearrangements to form the characteristic spiro[4.5]decane ring system of the parent hydrocarbon, vetispiradiene. Subsequent enzymatic modifications (e.g., by cytochrome P450 monooxygenases) introduce hydroxyl groups and other functionalities to yield the diverse array of naturally occurring vetispirane derivatives.



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Caption: High-level overview of the vetispirane biosynthetic pathway.

Quantitative Data: Physicochemical and Spectroscopic Properties



The characterization of vetispirane sesquiterpenoids relies heavily on spectroscopic and physical data. Below are tables summarizing key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Agarospirol

(Hinesol)

| Property | Value | Source |
|----------------------|--|--------|
| Molecular Formula | C15H26O | [1][6] |
| Molecular Weight | 222.37 g/mol | [6] |
| Melting Point | 56 – 58 °C (133 – 136 °F) | [1] |
| Boiling Point | 312 ± 11 °C | [1] |
| Optical Rotation [α] | Varies by stereoisomer; must be determined experimentally. | - |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for the Vetispirane Skeleton

The following table provides typical chemical shift ranges for the carbon atoms in the vetispirane core, based on published data for compounds like **agarospirol** and melongenaterpenes. Actual values are highly dependent on substitution and stereochemistry.



| Carbon Type | Typical δc (ppm) | Notes |
|-------------------------------|------------------|--|
| Spiro (Quaternary C) | 45 - 55 | The key spirocyclic carbon atom. |
| Quaternary (non-spiro) | 30 - 45 | e.g., gem-dimethyl groups. |
| Methine (-CH) | 35 - 75 | Shifts can be higher if oxygenated (e.g., > 65 ppm). |
| Methylene (-CH ₂) | 20 - 45 | Carbons within the cyclopentane and cyclohexane rings. |
| Methyl (-CH₃) | 15 - 30 | Substituent methyl groups. |
| Olefinic (=C) | 120 - 150 | Present in unsaturated derivatives. |
| Carbonyl (C=O) | 190 - 220 | Present in oxidized derivatives (e.g., vetivones). |

Note: Data compiled from analyses of various vetispirane structures. For precise assignments, 2D NMR experiments (HSQC, HMBC, COSY) are required.

Biological Activity and Signaling Pathways

Certain vetispirane sesquiterpenoids, particularly hinesol (**agarospirol**), have demonstrated significant biological activity, most notably pro-apoptotic and anti-inflammatory effects.

Anti-Cancer Activity of Hinesol

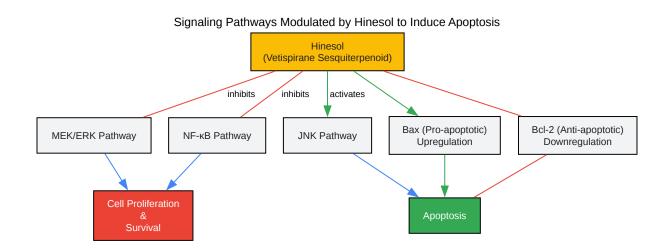
Hinesol has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and leukemia.[3][7] The mechanism involves the modulation of key intracellular signaling pathways.

 MEK/ERK Pathway: Hinesol treatment leads to a decrease in the phosphorylation of MEK1/2 and ERK1/2, inhibiting this critical pro-survival pathway.[3][7]



- NF-κB Pathway: It suppresses the NF-κB pathway by decreasing the phosphorylation of IκBα and the p65 subunit, preventing the translocation of NF-κB to the nucleus and the transcription of anti-apoptotic genes.[3][7]
- JNK Pathway: In some cell lines, hinesol induces apoptosis through the activation of c-Jun N-terminal kinase (JNK).[2][6]

These pathway modulations result in the cell cycle arrest at the G0/G1 phase and alter the balance of apoptosis-regulating proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3][7]



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Caption: Hinesol induces apoptosis by modulating key signaling cascades.

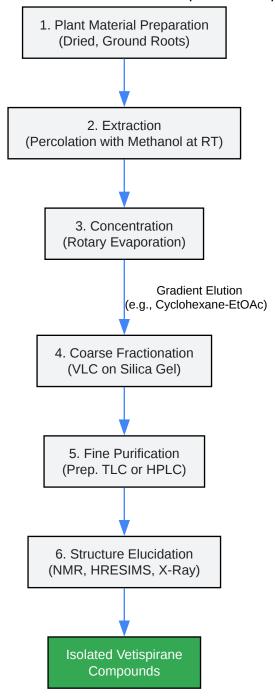
Experimental Protocols

Protocol 1: General Isolation of Vetispirane Sesquiterpenoids from Plant Material

This protocol is a representative example for the extraction and purification of vetispirane compounds from a plant source, such as the roots of Solanum melongena.



General Workflow for Isolation of Vetispirane Sesquiterpenoids



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Caption: A typical experimental workflow for natural product isolation.

Methodology Details:



- Plant Material Preparation: The plant material (e.g., 3 kg of roots) is air-dried and ground into a coarse powder.
- Extraction: The ground material is percolated with a suitable solvent, typically methanol (e.g., 50 L), at room temperature for an extended period (24-48 hours). This process is often repeated to ensure complete extraction.
- Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Coarse Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elution is performed using a solvent gradient of increasing polarity (e.g., starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate). Fractions are collected based on their TLC profiles.
- Fine Purification: Fractions identified as containing compounds of interest are further
 purified. This is typically achieved using preparative Thin-Layer Chromatography (TLC) or
 High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g.,
 C18) with a solvent system like methanol/water.
- Structure Elucidation: The purity and structure of the isolated compounds are confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute stereochemistry can be determined by X-ray crystallography if suitable crystals are obtained.[4]

Protocol 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of novel vetispirane compounds.

- Sample Preparation: A small amount (1-5 mg) of the purified compound is dissolved in 0.5 0.7 mL of a deuterated solvent (typically CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
- 1D NMR Spectra Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Key parameters for ¹³C NMR include a sufficient



relaxation delay to observe quaternary carbons. A DEPT-135 experiment is run to differentiate between CH, CH₂, and CH₃ signals.

- 2D NMR Spectra Acquisition: To establish connectivity, a series of 2D NMR experiments are performed:
 - COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity within fragments.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the fragments and establishing the complete carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing crucial information for determining the relative stereochemistry of the molecule.

Summary and Outlook

The vetispirane skeleton represents a fascinating and medicinally relevant class of sesquiterpenoids. Its unique spirocyclic structure presents both a synthetic challenge and a source of significant biological activity. The pro-apoptotic effects of compounds like hinesol highlight the potential of the vetispirane scaffold as a starting point for the development of novel anti-cancer therapeutics. Future research will likely focus on the total synthesis of more complex derivatives, the elucidation of the precise mechanisms of action for their biological activities, and the exploration of their potential in other therapeutic areas.

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